molecular formula C26H33N3O3S B2998553 N-butyl-4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 932344-89-3

N-butyl-4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2998553
CAS No.: 932344-89-3
M. Wt: 467.63
InChI Key: MCVOQDYGSFSGOM-UHFFFAOYSA-N
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Description

N-butyl-4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is recognized as a key mediator of nociception and neurogenic inflammation, often referred to as the "wasabi receptor" due to its activation by reactive chemicals. This compound functions by potently blocking the channel, thereby inhibiting calcium influx and neuronal depolarization in response to a wide array of endogenous and exogenous agonists, including inflammatory mediators, environmental irritants, and cold temperatures. Its primary research value lies in the pharmacological dissection of TRPA1's role in various pathophysiological conditions. Researchers utilize this antagonist in preclinical studies to investigate mechanisms underlying chronic pain, neuropathic pain, and inflammatory hyperalgesia . By selectively inhibiting TRPA1, it helps elucidate the channel's contribution to diseases such as asthma, chronic cough, and pruritic (itch) conditions . The compound's high potency and selectivity make it an essential tool for validating TRPA1 as a therapeutic target and for screening novel analgesic and anti-inflammatory agents. This antagonist is for research use in cellular assays, ex vivo tissue preparations, and in vivo animal models to advance the understanding of sensory biology and pain pathways.

Properties

IUPAC Name

N-butyl-4-[[1-[(2-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O3S/c1-3-4-14-27-24(30)20-11-9-19(10-12-20)16-29-25(31)23-22(13-15-33-23)28(26(29)32)17-21-8-6-5-7-18(21)2/h5-8,13,15,19-20H,3-4,9-12,14,16-17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVOQDYGSFSGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-butyl-4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The structural components include:

  • N-butyl group
  • Cyclohexanecarboxamide moiety
  • Dioxo functional groups

Research indicates that compounds with thieno[3,2-d]pyrimidine structures often exhibit mechanisms such as:

  • Inhibition of cell proliferation : Many derivatives have been shown to induce apoptosis in cancer cells by inhibiting key cellular pathways.
  • Antimicrobial activity : Some studies suggest that similar compounds possess antibacterial and antifungal properties.

Biological Activity Data

Activity TypeObservationsReference
Anticancer Induces apoptosis in T47D breast cancer cells with EC50 values as low as 0.004 µM.
Antimicrobial Exhibits antibacterial activity comparable to standard antibiotics.
Enzyme Inhibition Potentially inhibits CYP enzymes, impacting drug metabolism.

Case Studies and Research Findings

  • Anticancer Activity
    A study explored the effects of related thieno[3,2-d]pyrimidine derivatives on breast cancer cell lines. The compound demonstrated significant cytotoxicity with an EC50 value of 0.004 µM against T47D cells, indicating its potential as a chemotherapeutic agent through the induction of apoptosis via tubulin polymerization inhibition .
  • Antimicrobial Properties
    Another investigation assessed the antibacterial efficacy of related compounds against various pathogens. The results indicated that certain derivatives displayed potent activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
  • Metabolic Interactions
    Research on similar compounds highlighted their role as inhibitors of cytochrome P450 enzymes (CYP), particularly CYP3A4. This inhibition can lead to significant drug-drug interactions when co-administered with other medications metabolized by these enzymes .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name/Structure Molecular Weight Key Substituents Melting Point (°C) Pharmacological Notes
Target Compound : N-butyl-4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3-yl)methyl)cyclohexanecarboxamide ~495 (estimated) Butyl (lipophilic), 2-methylbenzyl (steric bulk) N/A Likely improved metabolic stability vs. benzyl
N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3-yl)methyl)cyclohexanecarboxamide 487.6 Benzyl (both positions) N/A Benchmark for solubility/bioavailability
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 Fluorophenyl, pyrazolo[3,4-d]pyrimidine 175–178 High MW; potential kinase inhibition
DM-11 : 1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide 512.4 (estimated) Dichlorobenzyl, dimethylpyridine N/A Anticandidal activity reported
N-hydroxy-2-methyl-3-(6-methyl-2-oxo-2H-chromen-3-yl)-propionamide 277.3 Hydroxamic acid, coumarin N/A Metal-binding properties

Key Observations

The 2-methylbenzyl substituent introduces steric hindrance, which may improve target-binding specificity or metabolic resistance compared to unsubstituted benzyl groups .

Core Heterocycle Variations: Compounds with pyrazolo[3,4-d]pyrimidine cores (e.g., ) exhibit higher molecular weights (>580 Da), which may limit blood-brain barrier penetration. Thieno[3,2-d]pyrimidine derivatives (target compound and ) are smaller and more rigid, favoring kinase or protease inhibition.

Functional Group Impact :

  • Fluorine substitutions (e.g., ) enhance electronegativity and metabolic stability but may increase synthetic complexity.
  • Chlorinated aromatics (e.g., DM-11 ) improve target affinity in antimicrobial contexts but raise toxicity concerns.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for benzyl analogs (e.g., Suzuki coupling or amide bond formation ), though the 2-methylbenzyl group may require tailored protection/deprotection steps.

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